molecular formula C8H8O5 B149859 3,4-Dihydroxy-5-methoxybenzoic acid CAS No. 3934-84-7

3,4-Dihydroxy-5-methoxybenzoic acid

Cat. No.: B149859
CAS No.: 3934-84-7
M. Wt: 184.15 g/mol
InChI Key: KWCCUYSXAYTNKA-UHFFFAOYSA-N
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Description

3-O-Methylgallic acid, also known as 3,4-dihydroxy-5-methoxybenzoic acid, is a derivative of gallic acid. It is a naturally occurring compound found in various plants and is known for its potent antioxidant properties. The molecular formula of 3-O-Methylgallic acid is C8H8O5, and it has a molecular weight of 184.15 g/mol .

Mechanism of Action

Preparation Methods

Synthetic Routes and Reaction Conditions: 3-O-Methylgallic acid can be synthesized through the electrochemical oxidation of syringic acid. This process involves the use of a PbO2 anode, which facilitates the conversion of syringic acid to 3-O-Methylgallic acid . The reaction is controlled by cyclic voltammetry, and the product is identified using mass spectrophotometry (LC-MS/MS) .

Industrial Production Methods: Industrial production of 3-O-Methylgallic acid typically involves the esterification of gallic acid with methanol. This reaction is catalyzed by acidic conditions, leading to the formation of 3-O-Methylgallic acid .

Chemical Reactions Analysis

Types of Reactions: 3-O-Methylgallic acid undergoes various chemical reactions, including oxidation, reduction, and substitution.

Common Reagents and Conditions:

    Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride.

    Substitution: Substitution reactions often involve nucleophiles such as halides or amines under basic conditions.

Major Products Formed:

Comparison with Similar Compounds

Properties

IUPAC Name

3,4-dihydroxy-5-methoxybenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8O5/c1-13-6-3-4(8(11)12)2-5(9)7(6)10/h2-3,9-10H,1H3,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KWCCUYSXAYTNKA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC(=C1O)O)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10192561
Record name 3-O-Methylgallic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10192561
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

184.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

3934-84-7
Record name 3-O-Methylgallic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=3934-84-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-O-Methylgallic acid
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003934847
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 3-O-Methylgallic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10192561
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4,5-dihydroxy-m-anisic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.021.376
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Record name 3,4-DIHYDROXY-5-METHOXYBENZOIC ACID
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What are the known biological activities of 3,4-Dihydroxy-5-methoxybenzoic acid?

A1: this compound exhibits notable inhibitory activity against α-glucosidase and glycogen phosphorylase. [] These enzymes play crucial roles in carbohydrate metabolism, making this compound a potential target for antidiabetic research. Additionally, it shows antioxidant properties, including potent DPPH radical scavenging activity. [, ]

Q2: How does this compound compare to other antioxidants?

A2: Studies have shown that this compound exhibits comparable or even superior antioxidant activity to common reference antioxidants like BHA, BHT, and α-tocopherol. [] This suggests its potential application in food preservation and as a potential therapeutic agent for oxidative stress-related conditions.

Q3: Has this compound been found in any natural sources?

A3: Yes, this compound has been identified in several plant species. It was isolated from the leaves of Cyclocarya paliurus, a plant traditionally used in Chinese medicine. [] It was also identified in Acer rubrum L. (red maple) [] and Ampelopsis grossedentata (vine tea). [] This suggests a potential for further exploration of these plants for their bioactive compounds.

Q4: Are there any computational studies investigating this compound's potential as a drug candidate?

A4: Yes, molecular docking and molecular dynamics simulations have been employed to investigate the potential of this compound derivatives as inhibitors of the influenza H1 virus. [] The simulations revealed favorable interactions with key residues in the enzyme's active site, suggesting a potential starting point for designing novel antiviral agents.

Q5: What analytical techniques are commonly used to identify and quantify this compound?

A5: Various techniques are used for the identification and quantification of this compound. These include Nuclear Magnetic Resonance (NMR) spectroscopy [, ], High-Resolution Electrospray Ionization Mass Spectrometry (HR-ESI-MS) [], and Liquid Chromatography coupled with Electrospray Ionization Mass Spectrometry (LC-ESI+-MS). [] These techniques allow for the structural elucidation and accurate quantification of the compound in complex mixtures.

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